(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile
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Overview
Description
(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound that belongs to the class of indeno[1,2-b]thiophenes. This compound is characterized by its unique structure, which includes a thiophene ring fused with an indene moiety, and is further substituted with nitro groups and a propanedinitrile group. The compound’s distinct structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of (2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[1,2-b]thiophene core, followed by the introduction of nitro groups and the propanedinitrile moiety. Common reagents used in these reactions include brominating agents, nitrating agents, and cyanide sources. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Chemical Reactions Analysis
(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is investigated for its potential use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of (2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitro groups and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile can be compared with other indeno[1,2-b]thiophene derivatives, such as:
Indeno[1,2-b]thiophene end-capped perylene diimide: Used in organic photovoltaics.
2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-one: Another derivative with similar structural features but different functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62901-58-0 |
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Molecular Formula |
C16H8N4O4S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(2-ethyl-6,8-dinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H8N4O4S/c1-2-10-5-12-14(8(6-17)7-18)11-3-9(19(21)22)4-13(20(23)24)15(11)16(12)25-10/h3-5H,2H2,1H3 |
InChI Key |
VRHSHTWZCVZALC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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